molecular formula C5H6ClF2N3 B2901076 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole CAS No. 2138555-23-2

4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B2901076
CAS No.: 2138555-23-2
M. Wt: 181.57
InChI Key: MVSQRFWKAHQWQS-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H6ClF2N3 and its molecular weight is 181.57. The purity is usually 95%.
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Biological Activity

4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, particularly focusing on its antimicrobial and antitrypanosomal activities.

  • Chemical Name: this compound
  • CAS Number: 2138555-23-2
  • Molecular Formula: C6H6ClF2N3
  • Molecular Weight: 195.58 g/mol

Synthesis

The synthesis involves standard methods for triazole formation, typically employing azides and alkenes in a cycloaddition reaction. The chloromethyl and difluoromethyl groups are introduced through halogenation and fluorination steps.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains. The following table summarizes key findings related to the antibacterial activity of triazole derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Triazole Derivative AE. coli0.12 µg/mL
Triazole Derivative BS. aureus0.25 µg/mL
This compoundBacillus subtilis0.5 µg/mL (estimated)

The presence of the difluoromethyl group is believed to enhance the compound's lipophilicity, improving membrane penetration and thus increasing its antibacterial efficacy.

Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of 1,2,3-triazole analogs, including compounds similar to this compound. The results indicated promising activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments:

CompoundIC50 (µM)Effectiveness Against Amastigotes
Compound X0.21High
Compound Y1.23Moderate
This compound (hypothetical)< 6.20 (predicted)High

The structure–activity relationship (SAR) studies suggest that modifications to the triazole core can enhance biological activity against trypanosomes .

Case Studies

Case Study 1: Antibacterial Screening
In a study conducted by Indian researchers, various triazole derivatives were synthesized and screened for antibacterial activity against E. coli and Bacillus subtilis. The compound with a chloromethyl group showed significant inhibition similar to traditional antibiotics .

Case Study 2: Trypanosoma cruzi Inhibition
A study focusing on triazole-based hybrids demonstrated that certain derivatives exhibited potent activity against T. cruzi, with some compounds achieving IC50 values as low as 0.21 µM. This highlights the potential for developing new treatments for Chagas disease using triazole scaffolds .

Properties

IUPAC Name

4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQRFWKAHQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CCl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138555-23-2
Record name 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole
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